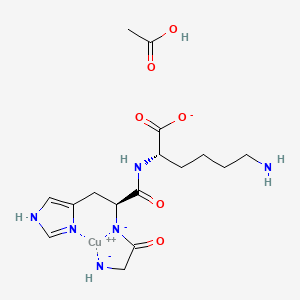
N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex,acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate is a coordination compound where copper is complexed with a tripeptide ligand. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and materials science. The presence of copper in the complex can impart unique catalytic and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate typically involves the following steps:
Peptide Synthesis: The tripeptide N2-(N-glycyl-L-histidyl)-L-Lysine is synthesized using standard peptide synthesis techniques, such as solid-phase peptide synthesis.
Complexation with Copper: The synthesized peptide is then reacted with a copper(II) salt, such as copper(II) acetate, in an aqueous or methanolic solution. The reaction is usually carried out at room temperature with constant stirring.
Purification: The resulting copper complex is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic route. This includes optimizing reaction conditions for large-scale synthesis, ensuring high yield and purity, and implementing efficient purification processes. Automation and continuous flow synthesis techniques may also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, potentially oxidizing other substrates.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the complex.
Coordination: The complex can coordinate with additional ligands or substrates, forming larger coordination assemblies.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Ligand exchange reactions can be carried out using various ligands such as amines, phosphines, or other peptides.
Coordination: Additional ligands such as water, ammonia, or organic molecules can be used to form coordination complexes.
Major Products
Oxidation: Oxidized forms of the complex or the substrates involved.
Substitution: New copper complexes with different ligands.
Coordination: Larger coordination assemblies or networks.
Applications De Recherche Scientifique
N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to the catalytic properties of the copper center.
Biology: Studied for its potential role in biological systems, including enzyme mimetics and metalloprotein models.
Medicine: Investigated for its potential therapeutic applications, such as antimicrobial agents or anticancer drugs.
Industry: Utilized in materials science for the development of novel materials with unique properties, such as conductive or magnetic materials.
Mécanisme D'action
The mechanism by which N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate exerts its effects involves the interaction of the copper center with various molecular targets. The copper can participate in redox reactions, coordinate with biological molecules, and catalyze chemical transformations. These interactions can affect cellular processes, enzyme activities, and molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N2-(N-glycyl-L-histidyl)-L-Lysine, nickel complex, acetate
- N2-(N-glycyl-L-histidyl)-L-Lysine, zinc complex, acetate
- N2-(N-glycyl-L-histidyl)-L-Lysine, cobalt complex, acetate
Uniqueness
N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate is unique due to the specific properties imparted by the copper center. Copper’s redox activity, coordination chemistry, and biological relevance distinguish it from similar complexes with other metal centers. This uniqueness makes it particularly valuable in applications requiring catalytic activity, redox reactions, and biological interactions.
Propriétés
Formule moléculaire |
C16H25CuN6O6- |
|---|---|
Poids moléculaire |
460.95 g/mol |
Nom IUPAC |
copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate |
InChI |
InChI=1S/C14H23N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);1H3,(H,3,4);/q-1;;+2/p-2/t10-,11-;;/m0../s1 |
Clé InChI |
LLUWJEZXXILAIM-ULEGLUPFSA-L |
SMILES isomérique |
CC(=O)O.C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
SMILES canonique |
CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


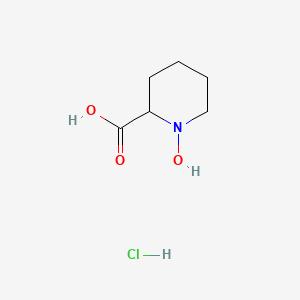
![1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B15248973.png)

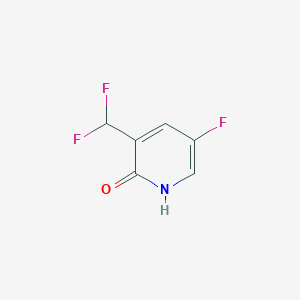

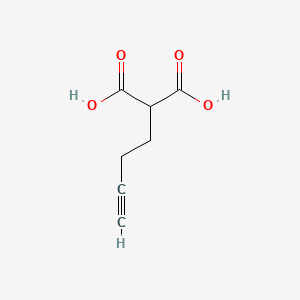
![7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B15249020.png)
![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
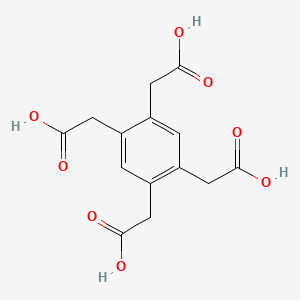
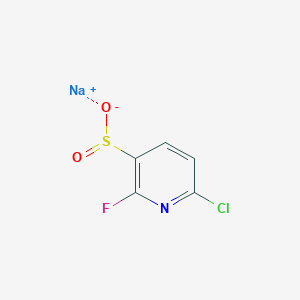
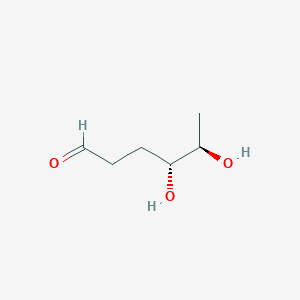
![1,2-Diphenylcyclobuta[b]anthracene](/img/structure/B15249065.png)


